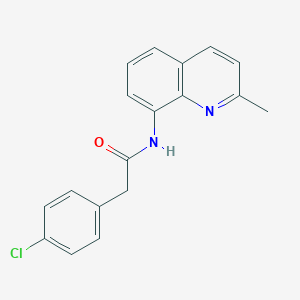![molecular formula C21H24ClN3O3 B244223 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244223.png)
2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). This compound has been found to be effective in treating various types of cancers and autoimmune diseases.
作用机制
2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide targets the protein kinase BTK, which is a key regulator of B-cell receptor signaling. By inhibiting BTK, 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide blocks the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This mechanism of action makes 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects
2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been found to induce apoptosis (cell death) in cancer cells and suppress the proliferation of B-cells. 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been shown to reduce the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. In addition, 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been found to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
实验室实验的优点和局限性
2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has several advantages for lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying B-cell signaling pathways. 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been shown to be effective in a wide range of cancer and autoimmune disease models, making it a versatile compound for preclinical studies. However, 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its pharmacological properties. In addition, 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the development of 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. One area of focus is the optimization of dosing regimens to maximize efficacy and minimize toxicity. Another area of interest is the development of combination therapies, where 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is used in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for more research on the potential applications of 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide in other diseases, such as solid tumors and viral infections.
Conclusion
In conclusion, 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is a promising small molecule inhibitor that targets the protein kinase BTK. It has shown efficacy in treating various types of cancers and autoimmune diseases, and has a well-defined mechanism of action. 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has several advantages for lab experiments, but more research is needed to fully understand its pharmacological properties. There are several future directions for the development of 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, including the optimization of dosing regimens and the development of combination therapies. Overall, 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has the potential to be a valuable therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
合成方法
The synthesis of 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves several steps, including the reaction of 2-chlorophenol with 2-chloroacetyl chloride to form 2-chloro-2-(chloromethyl)phenyl acetate. This intermediate is then reacted with 4-(4-propanoylpiperazin-1-yl)aniline to form the final product, 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. The synthesis of 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been optimized to ensure high yield and purity.
科学研究应用
2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating various types of cancers, including lymphoma, leukemia, and multiple myeloma. 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also shown promising results in treating autoimmune diseases such as rheumatoid arthritis and lupus. The compound has been tested in preclinical studies and clinical trials, and has demonstrated good safety and efficacy profiles.
属性
分子式 |
C21H24ClN3O3 |
|---|---|
分子量 |
401.9 g/mol |
IUPAC 名称 |
2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H24ClN3O3/c1-2-21(27)25-13-11-24(12-14-25)17-9-7-16(8-10-17)23-20(26)15-28-19-6-4-3-5-18(19)22/h3-10H,2,11-15H2,1H3,(H,23,26) |
InChI 键 |
KTTXGCPAHAFTBD-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
规范 SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-5-(3-fluorophenyl)-2-furamide](/img/structure/B244141.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B244143.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide](/img/structure/B244144.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B244145.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2-methylpropanamide](/img/structure/B244146.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-propan-2-yloxybenzamide](/img/structure/B244149.png)
![3-chloro-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B244150.png)
![N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B244152.png)
![4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)
![4-cyano-2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244154.png)

![5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B244158.png)
![N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B244159.png)
![N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B244162.png)